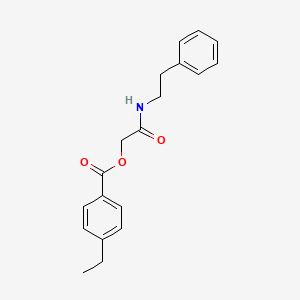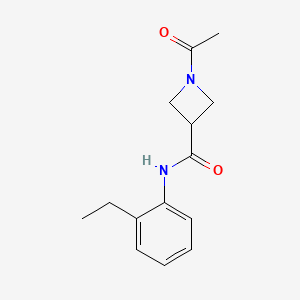
Methyl (2R,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2R,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate, also known as MMPC, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. MMPC is a pyrrolidine derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of Methyl (2R,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate is not fully understood. However, it has been suggested that Methyl (2R,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Methyl (2R,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate may also act as an antioxidant, protecting cells from oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that Methyl (2R,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate has anti-inflammatory and anti-cancer effects. It has been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. Methyl (2R,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate has also been found to induce apoptosis in cancer cells. Additionally, Methyl (2R,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate has been found to have potential neuroprotective effects, protecting cells from oxidative stress and reducing inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl (2R,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate in lab experiments is its high purity and yield. Methyl (2R,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate is also relatively easy to synthesize using established methods. However, one limitation is that the mechanism of action of Methyl (2R,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate is not fully understood, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for Methyl (2R,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate research. One area of interest is the development of Methyl (2R,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate-based drug delivery systems for the treatment of neurological diseases. Another area of interest is the study of Methyl (2R,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate in combination with other compounds for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of Methyl (2R,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate and its potential therapeutic applications.
Synthesemethoden
Methyl (2R,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate has been synthesized using various methods, including the reaction of (S)-glutamic acid with formaldehyde and sodium borohydride, followed by the reaction with methanol and hydrochloric acid. Another method involves the reaction of (S)-glutamic acid with paraformaldehyde and sodium borohydride, followed by the reaction with methanol and hydrochloric acid. Both methods yield Methyl (2R,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate in high purity and yield.
Wissenschaftliche Forschungsanwendungen
Methyl (2R,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory and anti-cancer properties, as well as potential neuroprotective effects. Methyl (2R,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate has also been studied for its potential use in drug delivery systems due to its ability to cross the blood-brain barrier.
Eigenschaften
IUPAC Name |
methyl (2R,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-11-5-6-3-4-7(9-6)8(10)12-2/h6-7,9H,3-5H2,1-2H3/t6-,7+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQAFBJWYZNPIT-NKWVEPMBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCC(N1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1CC[C@@H](N1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-3-(1,3-Benzodioxol-5-yl)-2-[4,4-dimethyl-2-(2-methylphenyl)imino-1,3-thiazolidine-3-carbonyl]prop-2-enenitrile](/img/structure/B2549737.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-methyloxalamide](/img/structure/B2549739.png)


![1-(3-methoxybenzyl)-3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)urea](/img/structure/B2549745.png)

![N-(3,5-difluorophenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2549747.png)
![1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2549748.png)
![Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate](/img/structure/B2549749.png)

![Methyl 3-[(4-fluoroanilino)carbonyl]isonicotinate](/img/structure/B2549752.png)
![Methyl 4-oxo-3-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2549753.png)
![3-[1-(1,3-Benzothiazol-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2549759.png)